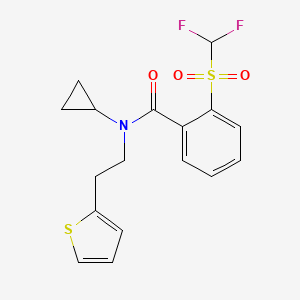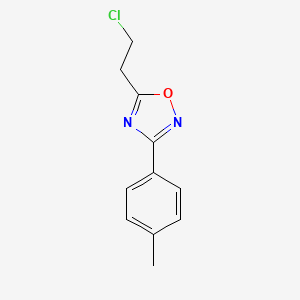
(3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds, including oxadiazoles, are of significant interest due to their wide range of chemical and biological properties. The synthesis of these compounds often involves complex reactions and methodologies. For example, a photochemical methodology has been developed for the synthesis of 3-amino- and 3-(N-alkylamino)-5-perfluoroaryl-1,2,4-oxadiazoles, which are crucial for the creation of various heterocycles with potential biological activities (Buscemi, Pace, Calabrese, Vivona, & Metrangolo, 2001). This methodology highlights the versatility and complexity of synthesizing compounds related to the one , indicating its relevance in the field of organic chemistry and materials science.
Biological Evaluation and Docking Studies
Compounds similar to the one have been synthesized and evaluated for their biological activities. For instance, a novel series of pyrazoline derivatives, including those related to furan-2-yl compounds, have been synthesized and assessed for their anti-inflammatory and antibacterial properties. Some of these compounds have shown promising results in in vivo and in vitro studies, indicating their potential as therapeutic agents (Ravula, Babu, Manich, Rika, Chary, & Ch, Ra, 2016). These findings suggest that compounds with structural similarities to "(3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone" could have significant therapeutic applications.
Anticancer and Antimicrobial Agents
The exploration of heterocyclic compounds, including oxadiazoles and furan derivatives, in the development of anticancer and antimicrobial agents is an active area of research. Studies have shown that certain oxadiazole clubbed pyridyl-pyrazolines exhibit notable anticancer activity against a range of cancer cell lines, as well as antimicrobial efficacy against pathogenic strains. Molecular docking studies have further supported these compounds' potential in combating microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021). This underscores the relevance of researching compounds like "(3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone" in the search for new therapeutic agents.
Mechanism of Action
properties
IUPAC Name |
[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-9-16-11(8-23-9)15(20)19-5-4-10(7-19)13-17-14(22-18-13)12-3-2-6-21-12/h2-3,6,8,10H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQWQIWQSZTVLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


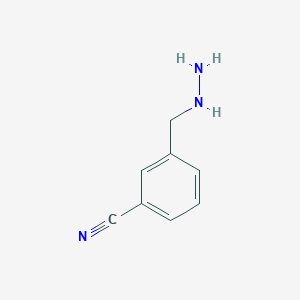
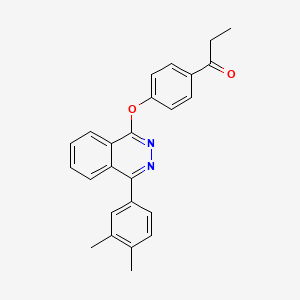
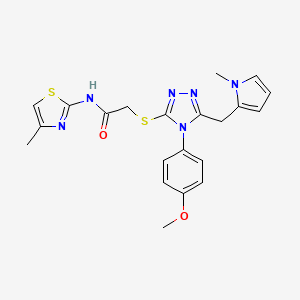


![N-(1-(benzofuran-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B3015964.png)
![4-fluoro-N-({5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methyl)aniline](/img/structure/B3015965.png)
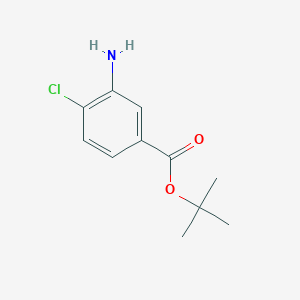
![N-[2-[[Cyclohexyl(methyl)amino]methyl]phenyl]prop-2-enamide](/img/structure/B3015967.png)
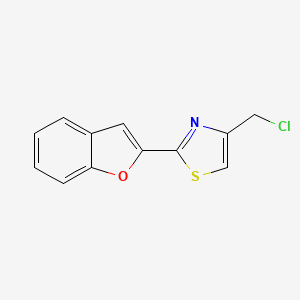
![3-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B3015969.png)
